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Compound of Interest

Compound Name: 11-Eicosenyl methane sulfonate

Cat. No.: B15602119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data, including specific reaction yields, purity, and

spectroscopic characterization for the synthesis of 11-Eicosenyl methane sulfonate, is not

readily available in the public domain. The following guide is based on established general

protocols for the mesylation of long-chain unsaturated alcohols. The quantitative data

presented in the tables are representative values based on similar reactions and should be

considered hypothetical. Experimental validation is required to determine the actual values for

this specific transformation.

Introduction
11-Eicosenyl methane sulfonate is a long-chain unsaturated alkyl sulfonate. Such

compounds are valuable intermediates in organic synthesis, particularly in the development of

novel pharmaceuticals and biologically active molecules. The methanesulfonyl (mesyl) group is

an excellent leaving group, facilitating nucleophilic substitution reactions. This guide provides a

comprehensive overview of the synthesis of 11-Eicosenyl methane sulfonate from its

corresponding alcohol, 11-eicosenol, focusing on a standard and reliable laboratory-scale

procedure.

Reaction Scheme
The synthesis involves the reaction of 11-eicosenol with methanesulfonyl chloride (MsCl) in the

presence of a tertiary amine base, such as triethylamine (TEA), in an anhydrous aprotic solvent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15602119?utm_src=pdf-interest
https://www.benchchem.com/product/b15602119?utm_src=pdf-body
https://www.benchchem.com/product/b15602119?utm_src=pdf-body
https://www.benchchem.com/product/b15602119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


like dichloromethane (DCM). The triethylamine acts as a scavenger for the hydrochloric acid

generated during the reaction.

Reaction:

11-Eicosenol + Methanesulfonyl Chloride --(Triethylamine, Dichloromethane)--> 11-Eicosenyl
Methane Sulfonate + Triethylammonium chloride

Experimental Protocol
This section details the step-by-step procedure for the synthesis of 11-Eicosenyl methane
sulfonate.

3.1. Materials and Reagents
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Reagent/Material Grade Supplier Notes

11-Eicosenol ≥98%
Commercially

Available

Ensure dryness

before use.

Methanesulfonyl

Chloride (MsCl)
≥99%

Commercially

Available

Handle in a fume

hood with appropriate

personal protective

equipment.

Triethylamine (TEA) ≥99.5%, anhydrous
Commercially

Available

Distill from calcium

hydride before use.

Dichloromethane

(DCM)
Anhydrous, ≥99.8%

Commercially

Available

Store over molecular

sieves.

Hydrochloric Acid

(HCl)
1 M aqueous solution N/A For workup.

Saturated Sodium

Bicarbonate

(NaHCO₃) Solution

N/A N/A For workup.

Saturated Sodium

Chloride (Brine)

Solution

N/A N/A For workup.

Anhydrous Sodium

Sulfate (Na₂SO₄)
Reagent Grade

Commercially

Available

For drying the organic

phase.

3.2. Equipment

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Separatory funnel
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Rotary evaporator

Standard laboratory glassware

3.3. Synthesis Procedure

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 11-eicosenol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane

(DCM) (approximately 0.1-0.2 M concentration).

Cooling: Cool the solution to 0 °C using an ice bath.

Addition of Base: Add triethylamine (TEA) (1.5 eq) to the stirred solution.

Addition of Mesylating Agent: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the

reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by

Thin Layer Chromatography (TLC) until the starting material (11-eicosenol) is consumed

(typically 1-4 hours).

Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold

water.

Workup:

Transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with cold 1 M HCl solution, saturated NaHCO₃

solution, and finally with brine.

Dry the organic layer over anhydrous Na₂SO₄.

Filter the drying agent.

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to

yield the crude 11-Eicosenyl methane sulfonate. The product can be further purified by

column chromatography on silica gel if necessary.
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Quantitative Data
The following tables summarize the typical quantitative data for this type of reaction.

Table 1: Reactant Stoichiometry and Reaction Conditions

Reactant/Paramete
r

Molecular Weight (
g/mol )

Moles (Relative) Volume/Mass

11-Eicosenol 296.55 1.0 User-defined

Methanesulfonyl

Chloride
114.55 1.2 Calculated

Triethylamine 101.19 1.5 Calculated

Parameter Value

Solvent Dichloromethane

Temperature 0 °C to Room Temp.

Reaction Time 1 - 4 hours

Table 2: Product Characterization (Hypothetical)

Parameter Expected Value Method

Yield 90-98% Gravimetric

Purity >95% ¹H NMR, GC-MS

Appearance Colorless to pale yellow oil Visual

¹H NMR (CDCl₃, 400 MHz) See Section 4.1 NMR Spectroscopy

¹³C NMR (CDCl₃, 100 MHz) See Section 4.2 NMR Spectroscopy

IR (thin film, cm⁻¹) See Section 4.3 IR Spectroscopy

4.1. Expected ¹H NMR Spectral Data
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The proton NMR spectrum of 11-Eicosenyl methane sulfonate is expected to show

characteristic signals for the methanesulfonyl group and the long alkyl chain.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.35 m 2H -CH=CH-

~4.22 t 2H -CH₂-OSO₂CH₃

~3.00 s 3H -OSO₂CH₃

~2.01 m 4H -CH₂-CH=CH-CH₂-

~1.74 p 2H -CH₂-CH₂-OSO₂CH₃

~1.26 br s 26H -(CH₂)₁₃-

~0.88 t 3H -CH₃

4.2. Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~130.0 -CH=CH-

~70.2 -CH₂-OSO₂CH₃

~37.4 -OSO₂CH₃

~31.9 - 22.7 Alkyl -CH₂-

~14.1 -CH₃

4.3. Expected IR Spectral Data

The infrared spectrum will be dominated by the strong S=O stretching vibrations.
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Wavenumber (cm⁻¹) Intensity Assignment

~3005 Medium =C-H stretch

~2925, 2855 Strong C-H stretch (alkyl)

~1360 Strong S=O asymmetric stretch

~1175 Strong S=O symmetric stretch

~970 Strong S-O stretch

Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of 11-
Eicosenyl methane sulfonate.
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Experimental Workflow for the Synthesis of 11-Eicosenyl Methane Sulfonate

Reaction

Workup

Purification & Analysis

1. Dissolve 11-eicosenol in anhydrous DCM

2. Cool to 0°C

3. Add Triethylamine

4. Add Methanesulfonyl Chloride

5. Stir at 0°C and Monitor by TLC

6. Quench with H₂O

7. Wash with 1M HCl

8. Wash with sat. NaHCO₃

9. Wash with Brine

10. Dry with Na₂SO₄

11. Filter

12. Concentrate in vacuo

13. Column Chromatography (optional)

14. Characterization (NMR, IR, MS)

Click to download full resolution via product page

Caption: Synthesis and purification workflow.
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Safety Considerations
Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume

hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be

performed in a fume hood.

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a

fume hood.

The reaction is exothermic and should be cooled appropriately.

Conclusion
The synthesis of 11-Eicosenyl methane sulfonate from 11-eicosenol can be readily achieved

using standard mesylation conditions. This technical guide provides a robust protocol that can

be adapted for laboratory-scale synthesis. The resulting mesylate is a versatile intermediate for

further chemical transformations, making it a valuable building block in the synthesis of

complex organic molecules. It is imperative to perform a trial run on a small scale to optimize

the reaction conditions and confirm the product characteristics.

To cite this document: BenchChem. [Synthesis of 11-Eicosenyl Methane Sulfonate from 11-
Eicosenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602119#synthesis-of-11-eicosenyl-methane-
sulfonate-from-11-eicosenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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